molecular formula C11H17NO3 B2797386 Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate CAS No. 727383-48-4

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

Cat. No. B2797386
CAS RN: 727383-48-4
M. Wt: 211.261
InChI Key: YRPHQFNJRONNNY-VQHVLOKHSA-N
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Description

Compounds similar to “Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate” are often used as important raw materials and intermediates in organic synthesis, pharmaceuticals, as a catalytic agent, as a petrochemical additive and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves processes like atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a dimethylaminoethyl group and an acrylate group .


Physical And Chemical Properties Analysis

Similar compounds are often clear, colorless to yellow or pale brown liquids. They may be soluble in water and sensitive to heat, light, and moisture .

Safety and Hazards

These compounds can be harmful if swallowed, inhaled, or in contact with skin. They may cause severe skin burns and eye damage, and may be very toxic to aquatic life .

properties

IUPAC Name

ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHQFNJRONNNY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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